N-(2-ethylhexyl)-2-phenylpropanamide
Description
N-(2-Ethylhexyl)-2-phenylpropanamide is a chiral amide derivative characterized by a 2-phenylpropanamide backbone substituted with a 2-ethylhexyl group at the nitrogen atom. The molecular formula is C₁₇H₂₇NO, with a calculated molecular weight of 261.40 g/mol (based on structural analysis).
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.409 |
IUPAC Name |
N-(2-ethylhexyl)-2-phenylpropanamide |
InChI |
InChI=1S/C17H27NO/c1-4-6-10-15(5-2)13-18-17(19)14(3)16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |
InChI Key |
QTVCJRRTKPECMA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological, physicochemical, and industrial relevance of 2-phenylpropanamide derivatives is heavily influenced by substituents on the nitrogen atom and phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Environmental and Industrial Considerations
- Environmental Persistence : The ethylhexyl group in both this compound and BEHP contributes to environmental persistence, raising concerns about bioaccumulation.
- Synthetic Efficiency : Ru-catalyzed methods (e.g., for Compound 2d) offer moderate yields (53%), whereas CuAAC reactions (Compound 42) achieve higher efficiency (75%) .
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